molecular formula C22H28N2O2 B2716947 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzamide CAS No. 953917-06-1

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzamide

Cat. No.: B2716947
CAS No.: 953917-06-1
M. Wt: 352.478
InChI Key: IZUVUQSGOACEDU-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The chemical reactions of benzamides can be analyzed through various methods. For example, the in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various spectroscopic and elemental methods .

Scientific Research Applications

Histone Deacetylase Inhibitors for Cancer Therapy

Compounds similar to "3-methyl-N-(4-(2-phenylmorpholino)butyl)benzamide" have been studied for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds that can block cancer cell proliferation and induce apoptosis. For example, the compound MGCD0103, an orally active histone deacetylase inhibitor, shows promise as an anticancer drug due to its ability to selectively inhibit HDACs 1-3 and 11 at submicromolar concentrations, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Antihyperglycemic Agents

Research into structurally similar compounds has identified potential antidiabetic agents, such as the 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. These compounds, through structure-activity relationship studies, led to the identification of specific derivatives as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

NK2 Receptor Antagonists

Similar non-peptidic compounds have been explored for their potential as antagonists of the NK2 receptor, with applications in mapping the antagonist binding site of this receptor. This could be particularly useful for identifying residues at the antagonist binding site of the NK2 receptor, offering insights into receptor function and potential therapeutic targets (Kersey et al., 1996).

CCR5 Antagonists for HIV Therapy

The synthesis and study of orally active CCR5 antagonists highlight the potential of structurally related compounds in HIV therapy. A practical synthesis method for such antagonists offers a pathway to developing new treatments for HIV infection (Ikemoto et al., 2005).

Chemical Synthesis and Material Science

Studies on compounds with similar structures have contributed to advancements in chemical synthesis techniques and the development of new materials. For instance, the methylation of C-H bonds using phenyltrimethylammonium salts as reagents represents a significant achievement in the field of chemical synthesis (Uemura et al., 2016).

Future Directions

Benzamides have potential applications in various fields such as the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-8-7-11-20(16-18)22(25)23-12-5-6-13-24-14-15-26-21(17-24)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVUQSGOACEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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